molecular formula C15H26N2O4 B15278277 5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate

5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B15278277
M. Wt: 298.38 g/mol
InChI Key: AAQCAUDDZVVJDZ-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and an amino group attached to a spiro[2.5]octane core. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl and ethyl groups under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 8-amino-5-azaspiro[2.5]octane-2,5-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)10-8-15(10)9-17(7-6-11(15)16)13(19)21-14(2,3)4/h10-11H,5-9,16H2,1-4H3

InChI Key

AAQCAUDDZVVJDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CN(CCC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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